molecular formula C12H16ClN3S B2771571 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide CAS No. 457093-73-1

4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide

Cat. No.: B2771571
CAS No.: 457093-73-1
M. Wt: 269.79
InChI Key: REEZQTXQCOGBJQ-UHFFFAOYSA-N
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Description

The compound “4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also has a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a carbothioamide group, which is a functional group consisting of a carbonyl group (C=O) adjacent to a thioamide group (NH2).


Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through a series of reactions involving esterification, hydrazination, salt formation, and cyclization .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chlorophenyl and carbothioamide groups. For instance, the chlorine atom in the chlorophenyl group could potentially be replaced in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a piperazine ring could potentially increase the compound’s solubility in water .

Scientific Research Applications

Environmental Impact and Toxicology

Research on chlorophenyl compounds, including those similar to 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide, has demonstrated their widespread environmental presence and potential impacts. Chlorophenols, such as 3-chlorophenol, have been studied for their moderate to high toxicity to aquatic life and potential for bioaccumulation. These compounds' environmental behavior, including their degradation and persistence, varies significantly with the presence of adapted microflora and environmental conditions, highlighting the complex dynamics of such compounds in nature (Krijgsheld & Gen, 1986).

Analytical and Detection Techniques

Innovations in analytical chemistry have facilitated the detection and analysis of chlorophenols and related compounds, contributing to our understanding of their distribution and toxicity. The development of sensitive, selective methods for analyzing these compounds in environmental samples is crucial for assessing their ecological impact and for regulatory monitoring purposes (Ricking & Schwarzbauer, 2012).

Degradation and Remediation

Studies have focused on the degradation mechanisms of chlorophenols, including advanced oxidation processes and bioremediation strategies. These approaches aim to mitigate the environmental impact of chlorophenols by enhancing their degradation in contaminated sites. The effectiveness of various remediation techniques varies, with factors such as compound structure, environmental conditions, and the presence of specific degradative organisms playing significant roles (Gunawardana, Singhal, & Swedlund, 2011).

Molecular Mechanisms of Toxicity

Research has elucidated the molecular mechanisms underlying the toxicity of chlorophenols, including oxidative stress, immune system effects, and endocrine disruption. These findings are essential for understanding the health risks associated with exposure to chlorophenols and for developing strategies to mitigate these risks. Toxic effects have been observed in various aquatic organisms, underscoring the need for continued research into safer chemical alternatives and remediation methods (Ge et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing a piperazine ring act on the central nervous system .

Properties

IUPAC Name

4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3S/c1-14-12(17)16-7-5-15(6-8-16)11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEZQTXQCOGBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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